Practolol hydrochloride

β-adrenoceptor pharmacology cardioselectivity receptor binding assay

Practolol hydrochloride (CAS 6996-43-6) is a racemic β-adrenoceptor antagonist belonging to the aryloxypropanolamine class, distinguished by a para-acetamido substituent that confers a unique combination of cardioselectivity (β1 >> β2), partial agonist (intrinsic sympathomimetic) activity, and very low membrane-stabilizing activity. Unlike most clinically available β-blockers, practolol occupies an extreme position on the hydrophilicity–lipophilicity spectrum: it is the most hydrophilic β-blocker, shows negligible plasma protein binding, undergoes minimal hepatic metabolism, and is eliminated predominantly (~85%) as unchanged drug in urine.

Molecular Formula C14H23ClN2O3
Molecular Weight 302.8 g/mol
CAS No. 6996-43-6
Cat. No. B1659982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePractolol hydrochloride
CAS6996-43-6
Molecular FormulaC14H23ClN2O3
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O.Cl
InChIInChI=1S/C14H22N2O3.ClH/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17;/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17);1H
InChIKeyUEWORNJBQXFYSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Practolol Hydrochloride (CAS 6996-43-6): Cardioselective Beta-1 Blocker with Intrinsic Sympathomimetic Activity — Procurement-Grade Baseline Profile


Practolol hydrochloride (CAS 6996-43-6) is a racemic β-adrenoceptor antagonist belonging to the aryloxypropanolamine class, distinguished by a para-acetamido substituent that confers a unique combination of cardioselectivity (β1 >> β2), partial agonist (intrinsic sympathomimetic) activity, and very low membrane-stabilizing activity [1]. Unlike most clinically available β-blockers, practolol occupies an extreme position on the hydrophilicity–lipophilicity spectrum: it is the most hydrophilic β-blocker, shows negligible plasma protein binding, undergoes minimal hepatic metabolism, and is eliminated predominantly (~85%) as unchanged drug in urine [2]. These properties historically defined practolol as the prototypical “cardioselective” agent [3].

Why In-Class Beta-Blocker Substitution Fails: Practolol Hydrochloride Differentiation Evidence


Beta-adrenoceptor antagonists are not pharmacokinetically or pharmacodynamically interchangeable. Practolol exhibits a constellation of properties—high β1-selectivity ratio (>17) [1], measurable intrinsic sympathomimetic activity (ISA) (0.3× isoprenaline at atrial pacemaker) [2], near-absence of membrane-stabilizing (local anaesthetic) activity [3], and an extreme hydrophilic, renally cleared pharmacokinetic profile [4]—that is not replicated by any single alternative agent. Atenolol and metoprolol share cardioselectivity but lack ISA and possess different lipophilicity and metabolic profiles [1][4]. Pindolol possesses ISA but is non-selective (β1/β2 ratio <1) and is lipophilic [1]. Propranolol is potently membrane-stabilizing and non-selective [3]. Consequently, experimental outcomes—ranging from heart rate response to coronary flow redistribution—cannot be predicted or reproduced by substituting practolol with another β-blocker, even one sharing a single property category. This evidence guide quantifies these multidimensional differences to inform scientifically defensible selection.

Quantitative Differentiation Evidence: Practolol Hydrochloride vs Closest Beta-Blocker Comparators


β1-Selectivity Ratio: Practolol Demonstrates >10-Fold Higher Cardioselectivity Than Atenolol, Metoprolol, and Acebutolol

In anesthetized, bivagotomized dogs, practolol exhibited a β1/β2 selectivity ratio greater than 17, compared with atenolol, metoprolol, and acebutolol which showed ratios between 1.1 and 3.2 [1]. Propranolol, a non-selective reference, had a β1/β2 ratio of 0.2 (i.e., modest β2 preference) [1]. In cell-based human adrenoceptor assays, practolol’s β1/β2 selectivity ratio was >14.1, while acebutolol was 2.4, metoprolol 2.3, atenolol 4.7, and bisoprolol 13.5 [2]. This places practolol among the most β1-selective agents ever characterised, exceeded only by bisoprolol (ratio 13.5–19.6) and nebivolol (40.6) [2], but practolol uniquely combines this with intrinsic sympathomimetic activity—a combination absent in all other high-selectivity agents.

β-adrenoceptor pharmacology cardioselectivity receptor binding assay

Intrinsic Sympathomimetic Activity (ISA): Practolol is the Only Cardioselective β-Blocker with Quantified Partial Agonist Activity at Atrial Pacemaker

In rat isolated atria, practolol produced 0.3 times the agonist activity of isoprenaline on atrial pacemaker frequency, with an apparent equilibrium dissociation constant (pKP) of 6.8 [1]. This partial agonist property is absent in atenolol, metoprolol, and propranolol, all of which are classified as inverse agonists or neutral antagonists [2]. Pindolol possesses ISA (and is more potent as a partial agonist) but is non-cardioselective (β1/β2 ratio <1) [2]. Acebutolol possesses ISA and cardioselectivity, but its β1/β2 ratio is only 2.4, making it far less selective than practolol (>14.1) [2]. Haemodynamically, drugs with moderate ISA, such as practolol, produce a smaller decrease in resting cardiac output (~12%) and heart rate (~11%) compared to drugs lacking ISA [3], confirming functional relevance.

intrinsic sympathomimetic activity partial agonism atrial electrophysiology

Membrane-Stabilizing Activity: Practolol is Virtually Devoid of Local Anaesthetic Action, in Contrast to Propranolol and Alprenolol

In isolated Rana sciatic nerve preparations, the order of membrane-stabilizing potency (depression of action potential amplitude) was propranolol > dichloroisoproterenol > alprenolol > methoxamine > practolol ≈ sotalol, with practolol and sotalol occupying the lowest tier [1]. Similarly, in isolated rabbit atrial rate assays, practolol displayed the weakest negative chronotropic potency (order: propranolol > alprenolol > methoxamine > practolol > sotalol) [1]. In chick embryo liver cell cultures, propranolol and oxprenolol inhibited uridine and thymidine incorporation into RNA and DNA, whereas pindolol and practolol—compounds nearly devoid of membrane activity—had no effect [2]. The octanol/buffer partition coefficient (log P) for practolol is 0.013, compared with 5.08 for propranolol and 32.9 for CH-103, reflecting a >390-fold lower lipophilicity [3]. Membrane fluidity studies using TMA-DPH fluorescence anisotropy in bull sperm cells showed that propranolol increased membrane fluidity in a concentration-dependent manner, whereas practolol reduced it [3].

membrane-stabilizing activity local anaesthetic effect physicochemical properties

Pharmacokinetic Extremes: Practolol is the Most Hydrophilic β-Blocker, with Negligible Protein Binding, Minimal Metabolism, and 85% Renal Excretion of Unchanged Drug

Among all β-adrenoceptor antagonists clinically studied, practolol occupies an extreme pharmacokinetic position: it is the most hydrophilic compound, exhibits negligible plasma protein binding, undergoes the least hepatic metabolism, and is cleared renally in unchanged form to the extent of approximately 85% of the administered dose [1]. In contrast, propranolol is highly lipophilic, >90% protein-bound, undergoes extensive first-pass hepatic metabolism, and is excreted primarily as metabolites [1][2]. Atenolol is also hydrophilic and renally cleared, but to a somewhat lesser extent (~90% unchanged) and with measurable protein binding (~3%) [2]. The elimination half-life of practolol has been reported as approximately 6.9 hours [3], which is longer than the 2–4 hour half-life typical of most β-blockers (e.g., propranolol, metoprolol) [2]. Due to its minimal first-pass effect, practolol demonstrates very high oral systemic bioavailability with low inter-individual variability [1]. Receptor sensitivity for practolol is rated 2–3 orders of magnitude lower than that of propranolol, explaining the higher mg doses required for therapeutic β-blockade despite high bioavailability [1].

pharmacokinetics hydrophilicity renal clearance protein binding

Unique Adverse Effect Signature: Oculomucocutaneous Syndrome is Specific to Practolol and Not Observed with Other β-Blockers

Chronic administration of practolol is associated with a distinctive oculomucocutaneous syndrome—characterised by keratoconjunctivitis sicca, psoriasiform skin rashes, otitis, and sclerosing peritonitis—that has not been observed with any other β-adrenoceptor antagonist [1][2]. This syndrome was detected only after cumulative clinical exposure exceeded an estimated one million patient-years [2]. Patients treated with practolol exhibit altered immune responses, including cutaneous anergy to Candida albicans and streptokinase/streptodornase antigens, depressed lymphocyte function in vitro, anticomplementary activity, and a broad spectrum of autoantibodies [3]. Antibodies specific to a practolol metabolite have been detected in patients with the syndrome [4]. Acebutolol, which shares a para-acetamido aromatic substituent with practolol, has been associated with antinuclear antibody (ANA) production [5], suggesting a class-specific but practolol-dominant immunotoxic potential. The syndrome led to practolol’s market withdrawal and remains a landmark case in drug safety pharmacology [3].

oculomucocutaneous syndrome adverse drug reaction immunotoxicology safety pharmacology

Haemodynamic Differentiation: Practolol Produces Smaller Reductions in Resting Heart Rate and Cardiac Output Than ISA- Devoid β-Blockers

In clinical haemodynamic studies, β-blockers with moderate intrinsic sympathomimetic activity (ISA), typified by practolol, produced significantly smaller decreases in resting cardiac output (approximately 12%) and heart rate (approximately 11%) compared to drugs lacking ISA, which reduced cardiac output by 20–30% and heart rate by 15–25% [1]. Propranolol, atenolol, and metoprolol—all devoid of ISA—had a stronger effect on resting heart rate than practolol, acebutolol, and pindolol, a difference attributed to the partial agonist property [2]. In patients with coronary heart disease, intravenous β-blockade with practolol maintained cardiac function better than ISA-devoid agents, with the cardioselectivity of practolol and metoprolol conferring no discernible haemodynamic advantage over non-selective agents, whereas ISA was the key determinant of preserved ventricular function [3].

haemodynamics cardiac output heart rate intrinsic sympathomimetic activity

Practolol Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Pharmacological Tool for β1-Adrenoceptor Isolation in Organ Bath and In Vivo Studies

Practolol’s β1/β2 selectivity ratio >17 [1] makes it the optimal agent for experimental protocols requiring near-exclusive β1-blockade without confounding β2-mediated vascular or bronchial effects. In isolated tissue preparations (atria, ventricular strips, tracheal chains), practolol enables clean pharmacological dissection of β1-mediated inotropy and chronotropy, while atenolol (ratio 4.7) or metoprolol (ratio 2.3) produce measurable β2-blockade at overlapping concentration ranges. This is critical for receptor subtype classification studies and for evaluating novel β1-selective ligands.

Reference Standard for β-Blocker Pharmacokinetic Modelling with Negligible Metabolic Confounds

With near-zero protein binding, negligible hepatic metabolism, and ~85% renal excretion of unchanged drug [1], practolol serves as an unparalleled pharmacokinetic reference compound. Its clearance is predictable and virtually mono-exponential, avoiding the complexities introduced by active metabolites (as with propranolol’s 4-hydroxypropranolol) or saturable first-pass metabolism. This makes practolol ideal for developing and validating physiologically based pharmacokinetic (PBPK) models of β-blockers, as well as for studying renal drug clearance mechanisms.

Positive Control in Drug-Induced Immunotoxicity and Fibrosis Research

Practolol is the only β-blocker that produces the full oculomucocutaneous syndrome—a fibrotic, autoimmune-like reaction involving serosal surfaces [1]. This provides an irreplaceable positive control for studying drug-induced autoantibody formation (ANA, anticomplementary activity), lymphocyte function depression, and serosal fibrosis. Researchers investigating structure–toxicity relationships of the para-acetamido pharmacophore (shared with acebutolol) or developing in vitro immunotoxicity screening platforms require practolol as the validated benchmark compound [2].

Negative Control for Membrane-Stabilizing Activity in Electrophysiology and Neuropharmacology

When studying ion channel effects or neuronal excitability, the membrane-stabilizing (local anaesthetic) activity of propranolol and alprenolol can confound interpretation. Practolol, with an octanol/buffer partition coefficient of 0.013 (vs 5.08 for propranolol) and undetectable effects on action potential amplitude [1], serves as the definitive negative control—a β-blocker that engages adrenoceptors without perturbing membrane integrity, ion fluxes, or phospholipid order. This is essential for neuropharmacology experiments and for validating that observed effects are receptor-mediated rather than non-specific membrane effects.

Quote Request

Request a Quote for Practolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.